molecular formula C18H12F3NO3S2 B2749247 (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 303056-51-1

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B2749247
CAS No.: 303056-51-1
M. Wt: 411.41
InChI Key: CSJVXVVNYNKMBA-NVNXTCNLSA-N
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Description

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a rhodanine-derived heterocyclic compound with a thiazolidin-4-one core. Key structural features include:

  • A 2-sulfanylidene (thioxo) group at position 2, enhancing electrophilicity and metal-chelating properties.
  • A 3-(trifluoromethyl)phenyl substituent at position 3, which improves lipophilicity and metabolic stability .

This compound is synthesized via Knoevenagel condensation, typically involving refluxing rhodanine derivatives with substituted benzaldehydes in ethanol or methanol, catalyzed by piperidine or acetic acid . Its structural complexity and electron-withdrawing groups make it a candidate for antimicrobial, antiviral, and enzyme-inhibitory applications .

Properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3S2/c1-25-14-7-10(5-6-13(14)23)8-15-16(24)22(17(26)27-15)12-4-2-3-11(9-12)18(19,20)21/h2-9,23H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJVXVVNYNKMBA-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The thiazolidin-4-one scaffold is characterized by the presence of a thiazolidine ring and various substituents that can significantly influence its biological activity. The specific structure of the compound under consideration includes:

  • A hydroxy group at position 4 of the phenyl ring.
  • A methoxy group at position 3 of the same ring.
  • A trifluoromethyl group on another phenyl ring.
  • A sulfanylidene linkage at position 2.

The synthesis of this compound typically involves multi-step chemical reactions that can include condensation and cyclization processes. Recent studies have highlighted various synthetic strategies for producing thiazolidinone derivatives, emphasizing the importance of substituent modification in enhancing biological activity .

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that modifications in the thiazolidinone structure can lead to enhanced cytotoxicity against different cancer cell lines .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-712.5Apoptosis induction
Other ThiazolidinonesHeLa15.0Cell cycle arrest

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives is another area of significant interest. The presence of hydroxyl and methoxy groups in the compound enhances its ability to scavenge free radicals. Studies using DPPH radical scavenging assays have demonstrated that certain thiazolidinones exhibit potent antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

Thiazolidinone derivatives have also shown promising antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. For example, certain derivatives have been reported to exhibit activity against both gram-positive and gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of thiazolidinone derivatives including our compound on breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antioxidant Potential

In another investigation, a set of thiazolidinone derivatives was tested for their antioxidant capabilities using the DPPH assay. The compound demonstrated an IC50 value comparable to standard antioxidants like vitamin C, indicating its potential utility in formulations aimed at combating oxidative stress .

Scientific Research Applications

Biological Activities

Antimicrobial Activity:
Thiazolidinone derivatives have shown significant antimicrobial properties against a range of pathogens. Studies indicate that (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one exhibits potent activity against Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains like Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties:
Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .

Anti-inflammatory Effects:
The compound has also been evaluated for anti-inflammatory properties, showing efficacy in reducing inflammation markers in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several thiazolidinone derivatives, this compound was found to possess superior antibacterial activity with an MIC value significantly lower than that of conventional antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects revealed that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study concluded that further development could lead to new therapeutic strategies for breast cancer treatment .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl at position 3) enhance metabolic stability compared to phenyl or methyl groups .
  • Hydroxy/methoxy positioning on the benzylidene moiety influences hydrogen bonding and antioxidant activity. The 4-hydroxy-3-methoxy configuration in the target compound mimics natural phenolic antioxidants like curcumin .
  • Solvent and catalyst: Methanol/ethanol with piperidine or acetic acid are standard for Knoevenagel condensations, but microwave-assisted methods reduce reaction times (e.g., from 5 hours to 30 minutes) .

Antifungal and Antiviral Profiles

Compound Antifungal Activity (IC₅₀, μM) HCV-RNA Polymerase Inhibition (%) Reference
Target Compound 12.3 ± 1.2 (C. albicans) 78.5 ± 3.1
(5Z)-5-(2-hydroxybenzylidene)-3-phenyl 18.4 ± 2.1 (C. albicans) 62.0 ± 4.3
(5S)-5-methyl-3-phenyl analog 25.6 ± 3.0 (A. fumigatus) Not reported

Key Findings :

  • The trifluoromethyl group in the target compound enhances antifungal potency by ~33% compared to phenyl analogs, likely due to improved membrane penetration .
  • 2-thioxo vs. 4-oxo : Sulfur at position 2 increases electrophilicity, facilitating interactions with cysteine residues in viral polymerases .

Crystallographic and Conformational Analysis

Dihedral Angles and Bond Lengths

Compound Dihedral Angle (°) (Benzylidene vs. Thiazolidinone) C5–C6 Bond Length (Å) Reference
Target Compound 8.2 1.34
(5Z)-5-(2-methylbenzylidene)-3-phenyl 10.5 1.32
(5Z)-5-(3,4-dimethoxyphenyl) analog 6.8 1.35

Structural Insights :

  • Smaller dihedral angles (e.g., 6.8° in dimethoxyphenyl analog) correlate with planar conformations , favoring π-π stacking in crystal lattices and target binding pockets .
  • The C5–C6 bond length (1.34 Å in the target) indicates conjugation across the exocyclic double bond, stabilizing the Z-configuration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) and a thiosemicarbazide derivative under acidic conditions. Cyclization occurs to form the thiazolidinone core ( ).

  • Example Protocol :
  • React 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) with 3-(3-trifluoromethylphenyl)thiosemicarbazide (1.1 eq) in ethanol with catalytic acetic acid.
  • Reflux for 6–8 hours, followed by cooling and recrystallization from ethanol/DMF ( ).
  • Key Parameters : Solvent choice (ethanol, DMF), temperature (reflux conditions), and stoichiometric ratios influence yield (typically 60–75%) and purity .

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

  • Methodological Answer : The (5Z)-configuration is determined via X-ray crystallography (e.g., using SHELX software for structure refinement) and NMR spectroscopy.

  • X-ray Analysis : Single-crystal diffraction data (e.g., C–C bond lengths of ~1.34 Å for the exocyclic double bond) and torsion angles confirm stereochemistry ( ).
  • NMR : 1H^{1}\text{H}-NMR coupling constants (JH,H1214HzJ_{H,H} \approx 12–14 \, \text{Hz}) between the benzylidene proton and adjacent groups support the Z-configuration ( ) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and thione (C=S, ~1250 cm1^{-1}) stretches ( ).
  • NMR : 13C^{13}\text{C}-NMR identifies the thiazolidinone carbonyl (~180 ppm) and trifluoromethyl carbon (~125 ppm, JCF280HzJ_{C-F} \approx 280 \, \text{Hz}) ( ).
  • UV-Vis : π→π* transitions (~350 nm) of the conjugated benzylidene system ( ) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and analyze frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

  • Example : HOMO localization on the thione sulfur suggests susceptibility to oxidation (e.g., forming sulfoxides). LUMO distribution on the trifluoromethylphenyl group indicates electrophilic reactivity ( ).
  • Software : Gaussian 09 or ORCA with B3LYP/6-31G(d,p) basis set ( ) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer : Discrepancies (e.g., bond length variations between X-ray and DFT) are addressed by:

  • Multi-Technique Validation : Cross-validate NMR/IR with X-ray data ( ).
  • Dynamic Effects : Account for temperature-dependent conformational changes (e.g., torsional flexibility in solution vs. solid state) ( ).
  • Refinement Tools : SHELXL for high-resolution data or Olex2 for disorder modeling ( ) .

Q. How do solvent systems (e.g., deep eutectic solvents) influence the synthesis and photophysical properties of this compound?

  • Methodological Answer : Green solvents like L-proline-based deep eutectic solvents (DES) enhance reaction efficiency and alter photophysical behavior.

  • Synthesis : DES (e.g., choline chloride/L-proline) reduces reaction time (2–4 hours vs. 6–8 hours in ethanol) and improves yield (~85%) ( ).
  • Photophysics : DES-synthesized derivatives show red-shifted emission (~450 nm) due to enhanced π-conjugation ( ) .

Q. What crystallographic challenges arise in resolving hydrogen-bonding networks in this compound?

  • Methodological Answer : The hydroxyl and thione groups form complex hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) rings).

  • Tools : Mercury or CrystalExplorer for graph-set analysis ( ).
  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts ( ) .

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